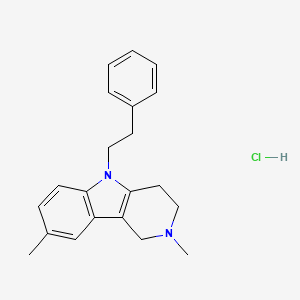

AVN-101 hydrochloride

Description

Properties

CAS No. |

1061354-48-0 |

|---|---|

Molecular Formula |

C21H25ClN2 |

Molecular Weight |

340.9 g/mol |

IUPAC Name |

2,8-dimethyl-5-(2-phenylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole;hydrochloride |

InChI |

InChI=1S/C21H24N2.ClH/c1-16-8-9-20-18(14-16)19-15-22(2)12-11-21(19)23(20)13-10-17-6-4-3-5-7-17;/h3-9,14H,10-13,15H2,1-2H3;1H |

InChI Key |

RKLJJDFIWWRTEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CC=CC=C4.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AVN-101; AVN 101; AVN101; |

Origin of Product |

United States |

Foundational & Exploratory

AVN-101 Hydrochloride: A Technical Guide to its Multimodal Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AVN-101 hydrochloride is a novel, orally active, and brain-penetrant multimodal drug candidate with a complex pharmacological profile, positioning it for the potential treatment of a range of central nervous system (CNS) disorders. Its mechanism of action is centered on its potent antagonist activity at multiple G-protein coupled receptors (GPCRs), primarily within the serotonergic, adrenergic, and histaminergic systems. This technical guide provides an in-depth overview of the core mechanism of action of AVN-101, presenting key binding affinity data, detailing known functional antagonism, outlining preclinical efficacy in behavioral models, and visualizing the associated signaling pathways.

Molecular Profile and Binding Affinity

This compound is a multi-target compound, exhibiting high affinity for several key CNS receptors. Its primary mechanism is characterized by potent antagonism at these sites. The binding affinities of AVN-101 for a range of receptors have been determined through competitive radioligand binding assays.

Data Presentation: Receptor Binding Affinity of AVN-101

The following tables summarize the quantitative data on the binding affinity (Ki, in nM) of AVN-101 to various neurotransmitter receptors.

Table 1: Serotonin Receptor Binding Profile of AVN-101

| Receptor Subtype | Ki (nM) |

| 5-HT₇ | 0.153[1][2] |

| 5-HT₂C | 1.17[1][2] |

| 5-HT₂A | 1.56[1][2] |

| 5-HT₆ | 2.04[1][2] |

| 5-HT₂B | 10.6[1] |

| 5-HT₅A | 20.8[1] |

| 5-HT₁A | 61[1] |

| 5-HT₁B | 720[1] |

Table 2: Adrenergic Receptor Binding Profile of AVN-101

| Receptor Subtype | Ki (nM) |

| α₂A | 0.41[1] |

| α₂B | 1.77[1] |

| α₂C | 3.55[1] |

| α₁B | 9.4[1] |

| α₁A | 18.9[1] |

| α₁D | 30.2[1] |

Table 3: Histamine Receptor Binding Profile of AVN-101

| Receptor Subtype | Ki (nM) |

| H₁ | 0.58[1][2] |

| H₂ | 89[1][2] |

| H₃ | Inactive[1][2] |

Experimental Protocols: Radioligand Binding Assays

The binding affinities of AVN-101 were determined using competitive radioligand binding assays. While specific protocols for each receptor subtype are proprietary to the contract research organizations that performed the assays, the general methodology is as follows:

-

Principle: The ability of AVN-101 to displace a known high-affinity radiolabeled ligand from its receptor is measured. The concentration of AVN-101 that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Ki).

-

General Protocol:

-

Membrane Preparation: Membranes from cells recombinantly expressing the target receptor or from tissues endogenously expressing the receptor are prepared.

-

Incubation: A fixed concentration of a specific radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of AVN-101.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.

-

-

Specific Radioligands Mentioned:

Functional Antagonism and Signaling Pathways

AVN-101 acts as an antagonist at its high-affinity targets, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligands of these receptors.

Histamine Receptor Functional Antagonism

The antagonist activity of AVN-101 at histamine H₁ and H₂ receptors has been demonstrated in cell-based functional assays.

-

Experimental Protocol (H₁ Receptor):

-

Cell Line: Human neuroblastoma cell line SK-N-SH (endogenously expressing H₁ receptors).

-

Agonist: 10 µM Histamine.

-

Assay: Measurement of intracellular Ca²⁺ mobilization.

-

Result: AVN-101 did not activate the H₁ receptor on its own but effectively blocked the histamine-induced increase in intracellular Ca²⁺.

-

-

Experimental Protocol (H₂ Receptor):

-

Cell Line: CHO-K1 cells (exogenously expressing human recombinant H₂ receptors).

-

Agonist: 50 nM Amthamine.

-

Assay: Measurement of intracellular cAMP accumulation.

-

Result: AVN-101 did not stimulate cAMP production but inhibited the amthamine-induced increase in cAMP.

-

Signaling Pathways

The antagonist action of AVN-101 at its primary targets is expected to inhibit the following key signaling pathways:

-

5-HT₇ and 5-HT₆ Receptors: These receptors are typically coupled to Gαs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). Antagonism by AVN-101 would therefore be expected to reduce cAMP levels in response to serotonin.

-

5-HT₂A and 5-HT₂C Receptors: These receptors are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular Ca²⁺ and activation of Protein Kinase C (PKC). AVN-101 antagonism would block these signaling events.

-

α₂-Adrenergic Receptors: These receptors are coupled to Gαi proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. As an antagonist, AVN-101 would prevent this inhibition, potentially leading to a relative increase in cAMP levels in the presence of an α₂-adrenergic agonist.

-

H₁ Receptor: This receptor is coupled to Gαq/11 proteins, and its activation leads to the PLC-IP₃/DAG-Ca²⁺ signaling cascade. AVN-101 has been shown to block this pathway.

Diagram: AVN-101 Antagonism of 5-HT₇ Receptor Signaling

Caption: AVN-101 blocks serotonin-mediated activation of the Gαs pathway.

Diagram: AVN-101 Antagonism of 5-HT₂A/₂C Receptor Signaling

Caption: AVN-101 blocks serotonin-mediated activation of the Gαq pathway.

In Vivo Efficacy

The multimodal antagonist profile of AVN-101 translates to observable behavioral effects in preclinical animal models, suggesting potential therapeutic applications in anxiety, depression, and cognitive disorders.

Anxiolytic-like Effects

-

Model: Elevated Plus Maze (EPM) in mice.

-

Protocol: This test assesses anxiety-like behavior by measuring the rodent's willingness to explore the open, unprotected arms of a plus-shaped maze versus the enclosed, protected arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

-

Results: AVN-101, administered at doses of 0.2, 1, and 5 mg/kg, increased the time mice spent in the open arms of the elevated plus maze, indicative of an anxiolytic effect.[1][2]

Diagram: Elevated Plus Maze Experimental Workflow

Caption: Workflow for assessing anxiolytic effects using the Elevated Plus Maze.

Antidepressant-like Effects

-

Model: Forced Swim Test (FST) in mice.

-

Protocol: This model assesses behavioral despair. Mice are placed in an inescapable cylinder of water. The duration of immobility is measured, with antidepressant compounds expected to decrease this duration.

-

Results: A daily intraperitoneal administration of AVN-101 at 0.05 mg/kg for four days reduced the immobility time of mice in the forced swim test, suggesting an antidepressant-like effect.[1][2]

Pro-cognitive Effects

-

Model: Passive Avoidance Test in mice.

-

Protocol: This test evaluates learning and memory. Mice learn to avoid an environment (a dark compartment) where they previously received an aversive stimulus (a mild foot shock). A longer latency to enter the dark compartment indicates better memory of the aversive event. The test is often used to assess the ability of a compound to reverse chemically-induced amnesia (e.g., by scopolamine).

-

Results: AVN-101, at a dose of 0.05 mg/kg, prevented scopolamine-induced amnesia in the passive avoidance test, indicating a pro-cognitive effect.[1][2]

Conclusion

This compound demonstrates a complex and potent multimodal mechanism of action, characterized by high-affinity antagonism at a distinct profile of serotonin, adrenergic, and histamine receptors. This multi-target engagement leads to the modulation of several key intracellular signaling pathways, which in turn gives rise to its observed anxiolytic-like, antidepressant-like, and pro-cognitive effects in preclinical models. The unique pharmacology of AVN-101 suggests its potential as a therapeutic agent for a variety of CNS disorders, warranting further investigation and clinical development.

References

AVN-101 Hydrochloride: A Multi-Target Approach for Central Nervous System Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AVN-101 hydrochloride is a novel, multi-modal drug candidate with a promising preclinical profile for the treatment of a range of central nervous system (CNS) disorders, including anxiety, memory deficits, and potentially Alzheimer's disease.[1] This technical guide provides a comprehensive overview of AVN-101's mechanism of action, supported by quantitative binding affinity data, and details the methodologies of key preclinical efficacy studies. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

The complexity of many CNS disorders has spurred the development of multi-target drugs over single-target agents.[2][3] AVN-101 (2,8-dimethyl-5-penethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride) is a potent antagonist at multiple serotonin (5-HT), adrenergic, and histamine receptors.[1][2] Its multi-receptor profile suggests a broad therapeutic potential for conditions such as generalized anxiety disorder, depression, schizophrenia, and Alzheimer's disease.[1][4] Preclinical studies have demonstrated its anxiolytic, anti-depressive, and memory-enhancing effects in established animal models.[1][4] Furthermore, Phase I clinical trials have indicated that AVN-101 is well-tolerated in humans when administered orally at doses up to 20 mg daily.[1][2][3]

Mechanism of Action: A Multi-Target Receptor Antagonist

AVN-101's therapeutic potential stems from its high affinity for several key CNS receptors. It is a highly potent 5-HT7 receptor antagonist, with significant activity at other serotonin, adrenergic, and histamine receptors.[1][2][5] This multi-target engagement is believed to contribute to its broad spectrum of effects on mood, cognition, and anxiety.

Caption: AVN-101's multi-target antagonist activity at key CNS receptors.

Quantitative Receptor Binding Affinity

The binding affinity of AVN-101 for various receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below, highlighting the compound's high affinity for the 5-HT7 receptor and other targets.

| Receptor Target | Ki (nM) |

| Serotonin Receptors | |

| 5-HT7 | 0.153[6] |

| 5-HT2C | 1.17[6] |

| 5-HT2A | 1.56[6] |

| 5-HT6 | 2.04[6] |

| 5-HT2B | 10.6[6] |

| 5-HT5A | 20.8[6] |

| 5-HT1A | >30[1] |

| Adrenergic Receptors | |

| α2A | 0.41[6] |

| α2B | 1.77[6] |

| α2C | 3.55[6] |

| Histamine Receptors | |

| H1 | 0.58[6] |

Table 1: Binding Affinities (Ki) of AVN-101 for Various CNS Receptors.

Preclinical Efficacy Studies

AVN-101 has demonstrated significant efficacy in several well-established rodent models of anxiety, depression, and memory impairment.

Anxiolytic Activity: Elevated Plus Maze

In the elevated plus maze test, a widely used assay for anxiety-like behavior, AVN-101 increased the time mice spent in the open arms of the maze, indicating an anxiolytic effect.[4][6]

| Dose (mg/kg, i.p.) | Outcome |

| 0.2 | Increased time spent in open arms[4][6] |

| 1 | Increased time spent in open arms[4][6] |

| 5 | Increased time spent in open arms[4][6] |

Table 2: Anxiolytic Effects of AVN-101 in the Elevated Plus Maze Test in Mice.

Antidepressant-like Activity: Forced Swim Test

AVN-101 reduced immobility time in the forced swim test in mice, a common model for screening antidepressant compounds.[4][7] This suggests potential antidepressant-like properties.

| Dose (mg/kg, i.p.) | Dosing Regimen | Outcome |

| 0.05 | Once daily for 4 days | Reduced immobility time[4][7] |

Table 3: Antidepressant-like Effects of AVN-101 in the Forced Swim Test in Mice.

Cognitive Enhancement: Scopolamine-Induced Amnesia Model

AVN-101 demonstrated the ability to reverse memory deficits in a passive avoidance test in mice with scopolamine-induced amnesia, a model often used to screen for drugs with potential therapeutic benefit in Alzheimer's disease.[4][6]

| Dose (mg/kg, i.p.) | Outcome |

| 0.05 | Prevented scopolamine-induced amnesia[4][6] |

Table 4: Cognitive Enhancing Effects of AVN-101 in the Passive Avoidance Test in Mice.

Experimental Protocols

The following sections provide detailed methodologies for the key preclinical experiments cited. These are based on standard, widely accepted protocols in the field.

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of a compound for a specific receptor.

Caption: General workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared through homogenization and centrifugation of either cultured cells or tissue samples.

-

Incubation: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a specific radiolabeled ligand and varying concentrations of the unlabeled test compound (AVN-101).

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to the Ki value using the Cheng-Prusoff equation.

Elevated Plus Maze

This protocol details the procedure for assessing anxiety-like behavior in mice.

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by walls.

Procedure:

-

Acclimation: Mice are brought to the testing room at least 30 minutes before the test to acclimate.

-

Placement: Each mouse is placed in the center of the maze, facing an open arm.

-

Exploration: The mouse is allowed to freely explore the maze for a 5-minute period.

-

Data Collection: The session is recorded by an overhead video camera, and software is used to track the time spent in and the number of entries into the open and closed arms.

-

Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect. The maze is cleaned with 70% ethanol between each trial.

Forced Swim Test

This protocol describes the method for evaluating antidepressant-like activity in mice.

Apparatus: A transparent cylindrical container filled with water to a depth where the mouse cannot touch the bottom.

Procedure:

-

Placement: Each mouse is individually placed into the cylinder of water.

-

Observation: The mouse is observed for a 6-minute period.

-

Scoring: The last 4 minutes of the test are typically scored for immobility time, which is defined as the time the mouse spends floating or making only minimal movements to keep its head above water.

-

Analysis: A decrease in immobility time is indicative of an antidepressant-like effect. The water is changed between each animal.

Scopolamine-Induced Amnesia in Passive Avoidance Test

This protocol outlines the procedure for assessing the cognitive-enhancing effects of a compound in a model of memory impairment.

Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.

Procedure:

-

Training (Day 1):

-

A mouse is placed in the light compartment.

-

When the mouse enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

-

The latency to enter the dark compartment is recorded.

-

-

Drug Administration: AVN-101 and scopolamine are administered before the training session, with the specific timing depending on the study design.

-

Testing (Day 2):

-

Approximately 24 hours after training, the mouse is again placed in the light compartment.

-

The latency to enter the dark compartment is recorded.

-

-

Analysis: A longer latency to enter the dark compartment on the testing day indicates that the mouse remembers the aversive stimulus. Scopolamine typically reduces this latency (induces amnesia), and an effective cognitive enhancer will prevent this reduction.

Pharmacokinetics and Safety

AVN-101 exhibits good oral bioavailability and can effectively cross the blood-brain barrier.[1][2] In terms of stability, it is less stable in murine plasma compared to monkey and human plasma.[1] A Phase I clinical study showed that AVN-101 is well-tolerated at oral doses up to 20 mg daily, with no significant effects on plasma and urine biochemistry or cardiac parameters (QT interval).[1][2][3] A Phase II clinical trial for generalized anxiety disorder involving 129 patients demonstrated improvement in patient condition with a 40 mg/day dose, administered orally twice a day for 8 weeks, with a safety profile comparable to placebo.[8]

Conclusion

This compound is a promising multi-target drug candidate for the treatment of various CNS disorders. Its potent antagonist activity at multiple serotonin, adrenergic, and histamine receptors provides a strong rationale for its observed anxiolytic, antidepressant, and cognitive-enhancing effects in preclinical models. The favorable safety profile observed in early clinical trials further supports its continued development. The detailed experimental methodologies provided in this guide offer a framework for researchers to further investigate the therapeutic potential of AVN-101 and similar multi-target compounds.

References

- 1. albany.edu [albany.edu]

- 2. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. protocols.io [protocols.io]

- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmpc.org [mmpc.org]

- 7. animal.research.wvu.edu [animal.research.wvu.edu]

- 8. criver.com [criver.com]

AVN-101 Hydrochloride: A Multi-Target Approach to Anxiolytic and Antidepressant Effects

Introduction

AVN-101 (2,8-dimethyl-5-penethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride) is a novel, multi-modal drug candidate under investigation for the treatment of central nervous system (CNS) disorders, including anxiety and depression.[1][2][3] In an era where the complexity of CNS diseases often renders highly specific single-target drugs ineffective, AVN-101 embodies a multi-targeted therapeutic strategy.[1][2] This technical guide provides an in-depth overview of the preclinical data supporting the anxiolytic and antidepressant potential of AVN-101, focusing on its molecular pharmacology, efficacy in established animal models, and the experimental protocols used for its evaluation.

Molecular Pharmacology and Mechanism of Action

AVN-101 is a potent antagonist with high affinity for multiple neurotransmitter receptors implicated in the pathophysiology of mood and anxiety disorders.[1][2][4] Its primary characteristic is its exceptionally high affinity for the serotonin 5-HT7 receptor, with a Ki value in the picomolar range.[1][2][4][5] However, its pharmacological profile is broad, extending to other serotonin, adrenergic, and histamine receptors.[1][2][4][5][6] This multi-receptor antagonism is believed to contribute to its therapeutic potential.[1][2]

The rationale for developing a multi-target agent like AVN-101 stems from the understanding that complex diseases like depression and anxiety involve disruptions in multiple signaling pathways.[1][2][3] By modulating several key receptors simultaneously, AVN-101 may offer a more robust and comprehensive therapeutic effect compared to single-target agents.

Data Presentation: Receptor Binding Affinity

The binding affinities (Ki) of AVN-101 for various receptors have been determined through competitive radioligand binding assays. The data clearly indicates a high affinity for multiple serotonin, adrenergic, and histamine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Receptor Family |

| 5-HT₇ | 0.153 nM (153 pM) | Serotonin |

| Histamine H₁ | 0.58 nM | Histamine |

| 5-HT₂꜀ | 1.17 nM | Serotonin |

| 5-HT₂ₐ | 1.56 nM | Serotonin |

| 5-HT₆ | 2.04 nM | Serotonin |

| α₂ₐ-Adrenergic | 0.41 nM | Adrenergic |

| α₂₈-Adrenergic | 1.77 nM | Adrenergic |

| α₂꜀-Adrenergic | 3.55 nM | Adrenergic |

| 5-HT₂₈ | 10.6 nM | Serotonin |

| Histamine H₂ | 89 nM | Histamine |

| Data sourced from multiple preclinical studies.[1][2][5][6] |

Preclinical Evidence of Anxiolytic Effects

The anxiolytic potential of AVN-101 has been evaluated in mice using the elevated plus maze (EPM) test, a standard behavioral assay for screening anxiolytic drugs.

Data Presentation: Elevated Plus Maze (EPM) Assay

| Dose (mg/kg, i.p.) | Outcome | Animal Model |

| 0.2, 1.0, and 5.0 | Increased time spent in the open arms | Mice |

| Data from in vivo studies.[5][6][7] |

An increase in the time spent in the open arms of the maze is a reliable indicator of reduced anxiety-like behavior in rodents.

Experimental Protocol: Elevated Plus Maze (EPM)

-

Apparatus: The maze is shaped like a plus sign, elevated from the floor. It consists of two open arms and two arms enclosed by high walls, with a central platform connecting all four arms.

-

Subjects: Male BALB/c mice are commonly used.[6]

-

Procedure:

-

Mice are administered AVN-101 hydrochloride intraperitoneally (i.p.) at specified doses (e.g., 0.2, 1, 5 mg/kg) or a vehicle control.[5][6][7]

-

Following a pre-treatment period, each mouse is placed on the central platform of the maze, facing an open arm.

-

The animal is allowed to explore the maze for a set duration (typically 5 minutes).

-

Behavior is recorded by an overhead video camera and tracking software.

-

-

Primary Endpoint: The key metric is the time spent in the open arms versus the closed arms. Anxiolytic compounds are expected to increase the duration and frequency of entries into the open arms.

Preclinical Evidence of Antidepressant Effects

The antidepressant-like properties of AVN-101 were assessed using the Forced Swim Test (FST), a widely used behavioral despair model in rodents.

Data Presentation: Forced Swim Test (FST)

| Dose (mg/kg, i.p.) | Administration Schedule | Outcome | Animal Model |

| 0.05 | Once daily for 4 days | Reduced immobility time | Mice |

| Data from in vivo studies.[5][6][7] |

A significant reduction in the duration of immobility is interpreted as an antidepressant-like effect, suggesting the compound helps counter behavioral despair.

Experimental Protocol: Forced Swim Test (FST)

-

Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (e.g., 23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Subjects: Male BALB/c mice are typically used.[6]

-

Procedure:

-

Pre-test Session (Day 1): Mice are individually placed in the water-filled cylinder for a 15-minute habituation session. This is done to induce a state of behavioral despair.

-

Drug Administration: AVN-101 (0.05 mg/kg, i.p.) or vehicle is administered once daily for a specified period (e.g., 4 days).[5][6]

-

Test Session (Final Day): Approximately 60 minutes after the final dose, mice are placed back into the cylinder for a 6-minute test session.

-

Behavior is recorded, typically by a trained observer or video tracking software.

-

-

Primary Endpoint: The primary measure is the duration of immobility during the final 4 minutes of the 6-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a therapeutic agent for anxiety and depression. Its unique multi-target profile, centered on potent 5-HT7 receptor antagonism, provides a sound pharmacological basis for these effects.[1][2] Efficacy in validated animal models, such as the elevated plus maze and forced swim test, demonstrates clear anxiolytic and antidepressant-like activity at low doses.[5][6]

Phase I clinical studies have indicated that AVN-101 is well-tolerated in humans when administered orally at doses up to 20 mg daily, with low safety concerns.[1][2][4][8] While initially targeted for Alzheimer's disease, the robust anxiolytic and antidepressant signals from preclinical research provide a strong rationale for its clinical development in generalized anxiety disorders and depression.[1][2][3][4][8] Further clinical trials are necessary to confirm these promising preclinical findings in patient populations.

References

- 1. AVN-101: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AVN-101: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AVN-101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

AVN-101 Hydrochloride: A Comprehensive Molecular Pharmacology Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-101 hydrochloride is a novel, multi-target drug candidate with significant potential for the treatment of central nervous system (CNS) disorders, including Alzheimer's disease and anxiety.[1][2][3][4][5] Its complex molecular pharmacology, characterized by high-affinity interactions with multiple receptor systems, presents a promising approach for addressing the multifaceted nature of these neurological conditions. This technical guide provides an in-depth overview of the molecular pharmacology of AVN-101, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Quantitative Pharmacological Data

The binding affinity of this compound for a range of neurotransmitter receptors has been extensively characterized through competitive radioligand binding assays. The data, presented in the tables below, highlight the compound's potent antagonist activity at the 5-HT7 receptor, along with high affinity for other serotonin, adrenergic, and histamine receptor subtypes.

Table 1: Binding Affinities of AVN-101 at Serotonin (5-HT) Receptors

| Receptor Subtype | K_i_ (nM) |

| 5-HT₇ | 0.153[1][2][5] |

| 5-HT₂C | 1.17[6] |

| 5-HT₂A | 1.56[2][7][6] |

| 5-HT₆ | 2.04[2][7][6] |

| 5-HT₂B | 10.6[2] |

| 5-HT₅A | 20.8[2] |

| 5-HT₁A | >30[2] |

Table 2: Binding Affinities of AVN-101 at Adrenergic Receptors

| Receptor Subtype | K_i_ (nM) |

| α₂A | 0.41[1][2][4][5] |

| α₂B | 1.77[2] |

| α₂C | 3.55[2] |

| α₁B | 9.4[2] |

| α₁A | 18.9[2] |

| α₁D | 30.2[2] |

Table 3: Binding Affinities of AVN-101 at Histamine Receptors

| Receptor Subtype | K_i_ (nM) |

| H₁ | 0.58[1][2][5] |

| H₂ | 89[2][6] |

| H₃ | Inactive[2][7][6] |

Experimental Protocols

The following sections outline the generalized methodologies employed in the molecular pharmacological characterization of AVN-101.

Radioligand Binding Assays

Competitive radioligand binding assays were utilized to determine the binding affinities (K_i_ values) of AVN-101 for various receptors. These assays are a standard and robust method for quantifying the interaction between a compound and its target receptor.

General Protocol:

-

Membrane Preparation: Membranes from cells or tissues endogenously or recombinantly expressing the target receptor are prepared by homogenization in a suitable buffer, followed by centrifugation to isolate the membrane fraction.

-

Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (AVN-101).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation.

Specific Radioligands Used:

-

5-HT₇ Receptor: [³H] lysergic acid diethylamide[4]

-

5-HT₂A Receptor: [³H] ketanserin[4]

-

Histamine H₁ Receptor: [³H]Pyrilamine[4]

-

Histamine H₂ Receptor: [¹²⁵I]Aminopotentidine[4]

Functional Assays

Functional assays were performed to assess the antagonist activity of AVN-101 at specific receptors by measuring its ability to block agonist-induced cellular responses.

Calcium (Ca²⁺) Mobilization Assay (for H₁ and 5-HT₂B Receptors):

-

Cell Culture: Cells endogenously expressing the H₁ receptor (e.g., SK-N-SH cells) or recombinantly expressing the human 5-HT₂B receptor (e.g., HEK293 cells) are cultured.[4]

-

Loading with Fluorescent Dye: The cells are loaded with a Ca²⁺-sensitive fluorescent dye.

-

Compound Incubation: Cells are pre-incubated with AVN-101.

-

Agonist Stimulation: A specific agonist (e.g., histamine for H₁ receptors, αMet5-HT for 5-HT₂B receptors) is added to stimulate the receptor.[4]

-

Signal Detection: The change in intracellular Ca²⁺ concentration is measured by detecting the fluorescence of the dye.

-

Analysis: The ability of AVN-101 to inhibit the agonist-induced Ca²⁺ mobilization is quantified.

Cyclic AMP (cAMP) Accumulation Assay (for H₂ Receptors):

-

Cell Culture: CHO-K1 cells exogenously expressing the human recombinant H₂ receptor are used.[4]

-

Compound Incubation: Cells are pre-incubated with AVN-101.

-

Agonist Stimulation: The cells are stimulated with a specific agonist (e.g., 50 nM amthamine).[4]

-

Measurement of cAMP: The level of intracellular cAMP is measured using a suitable assay kit.

-

Analysis: The inhibitory effect of AVN-101 on agonist-induced cAMP accumulation is determined.

hERG Potassium Channel Assay:

To assess the potential for cardiac side effects, the interaction of AVN-101 with the hERG potassium channel was evaluated using single-cell patch-clamp experiments on HEK cells stably expressing the hERG channel.[5] This technique allows for the direct measurement of potassium currents and the effect of the compound on channel function.

Signaling Pathways

AVN-101's multi-target profile results in the modulation of several key intracellular signaling pathways. The following diagrams illustrate the primary signaling cascades associated with the receptors targeted by AVN-101.

Conclusion

This compound demonstrates a unique and potent multi-target profile, with high affinity for the 5-HT₇ receptor and significant interactions with other serotonin, adrenergic, and histamine receptors. This complex pharmacology, elucidated through a combination of radioligand binding and functional assays, underscores its potential as a therapeutic agent for complex CNS disorders. The antagonism of these diverse signaling pathways likely contributes to its observed efficacy in preclinical models of anxiety and cognitive impairment. Further research into the interplay of these pharmacological actions will be crucial in fully understanding the therapeutic potential of AVN-101.

References

- 1. innoprot.com [innoprot.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. AVN-101: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AVN-101: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. researchgate.net [researchgate.net]

Preclinical Profile of AVN-101 Hydrochloride: A Multi-Target CNS Drug Candidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for AVN-101 hydrochloride, a novel, multi-target drug candidate with potential applications in a range of central nervous system (CNS) disorders. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a resource for researchers and drug development professionals.

Executive Summary

This compound is a potent, orally active, and brain-penetrant small molecule that exhibits high affinity for multiple G-protein coupled receptors (GPCRs) implicated in the pathophysiology of various CNS disorders, including anxiety, depression, schizophrenia, and Alzheimer's disease.[1][2][3] Its primary mechanism of action is as a potent antagonist of the 5-HT7 receptor.[2][3][4][5] Additionally, it demonstrates significant antagonist activity at other serotonin (5-HT6, 5-HT2A, 5-HT2C), histamine (H1), and adrenergic (α2A, α2B, α2C) receptors.[1][2][3] Preclinical in vivo studies have demonstrated its efficacy in animal models of anxiety, depression, and memory impairment.[1][6]

Molecular Pharmacology: Receptor Binding Affinity

This compound's multi-target profile has been characterized through extensive in vitro radioligand binding assays. The compound displays a high affinity for a range of receptors, with a particularly potent antagonism at the 5-HT7 receptor.[2][3]

Table 1: In Vitro Receptor Binding Affinity (Ki) of this compound [1][2][3][6]

| Receptor Family | Receptor Subtype | Ki (nM) |

| Serotonin | 5-HT7 | 0.153 |

| 5-HT2C | 1.17 | |

| 5-HT2A | 1.56 | |

| 5-HT6 | 2.04 | |

| 5-HT2B | 10.6 | |

| 5-HT5A | 20.8 | |

| 5-HT1A | >30 | |

| Histamine | H1 | 0.58 |

| H2 | 89 | |

| H3 | Inactive | |

| Adrenergic | α2A | 0.41 |

| α2B | 1.77 | |

| α2C | 3.55 | |

| α1B | 9.4 | |

| α1A | 18.9 | |

| α1D | 30.2 |

In Vivo Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in several well-established rodent models of CNS disorders. These studies have provided evidence for its anxiolytic, antidepressant, and nootropic-like effects.

Table 2: Summary of In Vivo Efficacy Studies of this compound [1][6][7]

| Animal Model | Species | Dosing (mg/kg, i.p.) | Key Findings |

| Elevated Plus Maze | Mice | 0.2, 1, and 5 | Increased time spent in the open arms, indicative of anxiolytic activity.[1][6][7] |

| Forced Swim Test | Mice | 0.05 (once daily for 4 days) | Reduced immobility time, suggesting antidepressant-like effects.[1][7] |

| Passive Avoidance Test | Mice | 0.05 | Prevented scopolamine-induced amnesia, indicating potential cognitive-enhancing properties.[1][7] |

Pharmacokinetics and ADME

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies have provided initial insights into the pharmacokinetic profile of this compound.

Table 3: In Vitro Plasma Stability of this compound [1]

| Species | Incubation Time | Residual Compound (%) |

| Murine | 30 min | 16% |

| Monkey | 30 min | 45% |

| Human | 30 min | 68% |

These results indicate that this compound has poor stability in murine plasma but shows progressively better stability in monkey and human plasma.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key in vivo and in vitro experiments cited in this guide.

In Vivo Behavioral Assays

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[8][9]

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.[9]

-

Procedure: Mice are placed at the center of the maze and allowed to freely explore for a set period (typically 5 minutes).[8][10] The time spent in and the number of entries into the open and closed arms are recorded.[8][9]

-

Endpoint: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[8]

The FST is a common behavioral test used to screen for antidepressant efficacy.[11][12]

-

Apparatus: A transparent cylindrical tank filled with water.[11][13]

-

Procedure: Mice are placed in the tank for a 6-minute session.[11][13] The duration of immobility (floating) is measured, typically during the last 4 minutes of the test.[13]

-

Endpoint: Antidepressant compounds are expected to decrease the duration of immobility.[14]

This test assesses learning and memory based on fear conditioning.[15][16]

-

Apparatus: A two-compartment chamber with a light and a dark side, separated by a door. The floor of the dark compartment is equipped with an electric grid.[17][18]

-

Procedure:

-

Endpoint: A longer latency to enter the dark compartment during the testing phase indicates improved memory of the aversive stimulus.[15]

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

-

Principle: The assay measures the ability of a test compound (unlabeled) to compete with a radiolabeled ligand for binding to a receptor preparation.

-

General Protocol:

-

Prepare cell membranes or tissue homogenates expressing the receptor of interest.

-

Incubate the receptor preparation with a fixed concentration of a specific radiolabeled ligand and varying concentrations of the test compound (AVN-101).

-

Separate the bound from the free radioligand.

-

Quantify the amount of bound radioactivity.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with multiple receptor signaling pathways. As an antagonist, it blocks the downstream signaling cascades normally initiated by the endogenous ligands of these receptors.

Serotonin Receptor Signaling

-

5-HT7 and 5-HT6 Receptors: These receptors are primarily coupled to Gs proteins, and their activation leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels.[1][19][20][21]

-

5-HT2A and 5-HT2C Receptors: These receptors are coupled to Gq/11 proteins.[6][22] Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[22][23] This cascade mobilizes intracellular calcium and activates protein kinase C (PKC).[22][23]

Histamine and Adrenergic Receptor Signaling

-

Histamine H1 Receptor: Similar to the 5-HT2 receptors, the H1 receptor is coupled to Gq, and its activation leads to the PLC-IP3/DAG signaling cascade.[3]

-

Alpha-2 Adrenergic Receptors: These receptors are coupled to Gi proteins.[24][25] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[25][26]

Conclusion

The preclinical data for this compound reveal a promising multi-target pharmacological profile. Its potent antagonist activity at the 5-HT7 receptor, combined with its effects on other key serotonin, histamine, and adrenergic receptors, provides a strong rationale for its development in a variety of CNS disorders. The in vivo efficacy in models of anxiety, depression, and cognitive impairment further supports its therapeutic potential. This technical guide summarizes the core preclinical findings to date and provides a foundation for further research and development of this compound.

References

- 1. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]

- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. Video: The Mouse Forced Swim Test [jove.com]

- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 15. Passive avoidance test [panlab.com]

- 16. Memory study - Passive Avoidance - Step Through [ugobasile.com]

- 17. 2.7. Passive avoidance test [bio-protocol.org]

- 18. 4.13. Passive Avoidance Test [bio-protocol.org]

- 19. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 20. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 25. Alpha-2 Adrenergic Receptors - Life Science Products [stressmarq.com]

- 26. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

AVN-101 Hydrochloride: A Technical Whitepaper for CNS Drug Development

CAS Number: 1061354-48-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-101 hydrochloride is a novel, multi-target drug candidate with significant potential for the treatment of a range of central nervous system (CNS) disorders, including Alzheimer's disease, anxiety, and depression. This technical guide provides a comprehensive overview of the preclinical and early clinical data available for AVN-101, focusing on its pharmacological profile, mechanism of action, and key experimental findings. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided based on established protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics.

Introduction

The complexity of many CNS disorders has spurred the development of multi-target drugs over highly specific single-target agents. AVN-101 was developed through extensive medicinal chemistry efforts focused on γ-carboline substitutions, resulting in a molecule with a multi-modal mechanism of action. It demonstrates high affinity for several serotonin (5-HT), adrenergic, and histamine receptors, suggesting a broad therapeutic potential. Preclinical studies have highlighted its anxiolytic and anti-depressive activities, and it has been primarily investigated for its potential in treating Alzheimer's disease. Phase I clinical trials have indicated that AVN-101 is well-tolerated in humans.

Physicochemical Properties

This compound is the monohydrochloride salt of 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-phenylethyl)-1H-pyrido[4,3-b]indole.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄N₂ • HCl | |

| Molecular Weight | 340.9 g/mol | |

| CAS Number | 1061354-48-0 | |

| Appearance | White powder | |

| Purity | ≥98% | |

| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 1 mg/ml |

Pharmacology and Mechanism of Action

AVN-101 is a potent antagonist at multiple G-protein coupled receptors, with a particularly high affinity for the 5-HT₇ receptor. Its multi-target profile is believed to contribute to its therapeutic effects in complex CNS disorders.

Receptor Binding Affinity

The binding affinities of AVN-101 for various receptors have been determined through radioligand binding assays.

| Receptor Target | Kᵢ (nM) |

| Serotonin Receptors | |

| 5-HT₇ | 0.153 |

| 5-HT₂C | 1.17 |

| 5-HT₂A | 1.56 |

| 5-HT₆ | 2.04 |

| 5-HT₂B | 10.6 |

| 5-HT₅A | 20.8 |

| 5-HT₁A | >30 |

| Adrenergic Receptors | |

| α₂A | 0.41 |

| α₂B | 1.77 |

| α₂C | 3.55 |

| Histamine Receptors | |

| H₁ | 0.58 |

| H₂ | 89 |

| H₃ | Inactive |

Data compiled from multiple sources.

Signaling Pathways

AVN-101's primary mechanism of action involves the antagonism of 5-HT₇ and 5-HT₆ receptors, both of which are coupled to the stimulation of adenylyl cyclase and subsequent increase in intracellular cAMP. By blocking these receptors, AVN-101 can modulate downstream signaling cascades. Its activity at 5-HT₂A, 5-HT₂C, adrenergic α₂, and histamine H₁ receptors further contributes to its complex pharmacological profile. The antagonism of H₁ receptors, for example, is linked to the modulation of intracellular Ca²⁺ mobilization.

Preclinical and Clinical Overview

In Vitro ADME Profile

| Parameter | Result |

| Plasma Stability (30 min @ RT) | |

| Murine | 16% remaining |

| Monkey | 45% remaining |

| Human | 68% remaining |

| Human Plasma Protein Binding | ~40.8% |

| Caco-2 Permeability | High |

Data compiled from multiple sources.

Pharmacokinetics

Pharmacokinetic studies in animals have demonstrated good oral bioavailability and excellent brain-blood barrier permeability for AVN-101. In rats, the bioavailability was 26.3% via intraperitoneal administration and 8.5% orally. A key finding was the rapid and substantial accumulation of AVN-101 in the brain relative to plasma concentrations.

A Phase I clinical study in humans showed that AVN-101 is well-tolerated at oral doses up to 20 mg daily. The compound exhibited an excellent exposure and a half-life of over 14 hours. Importantly, no significant adverse effects on plasma and urine biochemistry or QT interval prolongation were observed.

In Vivo Efficacy in Animal Models

AVN-101 has demonstrated efficacy in various animal models of CNS disorders.

| Animal Model | Test | Effect of AVN-101 |

| Anxiety | Elevated Plus Maze (Mice) | Increased time spent in open arms (at 0.2, 1, and 5 mg/kg) |

| Depression | Forced Swim Test (Mice) | Reduced immobility (at 0.05 mg/kg, i.p., daily for 4 days) |

| Cognitive Impairment | Scopolamine-induced Amnesia (Passive Avoidance Test, Mice) | Prevented amnesia (at 0.05 mg/kg, i.p.) |

Data compiled from multiple sources.

Experimental Protocols

The following are representative protocols for the key experiments conducted to characterize AVN-101. These are based on standard methodologies and include specific details where available from the literature.

Radioligand Binding Assay (General Protocol)

This protocol is a standard procedure for determining the binding affinity of a compound to a specific receptor.

Materials:

-

Receptor membrane preparations (from cells expressing the target receptor)

-

Radioligand specific for the target receptor (e.g., [³H]LSD for 5-HT₆/₇, [³H]ketanserin for 5-HT₂A, [³H]pyrilamine for H₁)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl₂ or CaCl₂)

-

Glass fiber filters

-

Scintillation fluid

-

96-well plates

-

Filter harvester and scintillation counter

Procedure:

-

Thaw receptor membrane preparations and resuspend in assay buffer.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of AVN-101.

-

To determine non-specific binding, a high concentration of a known non-labeled ligand for the target receptor is added to a set of wells.

-

Incubate the plates at a specific temperature (e.g., 27°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of AVN-101 by plotting the percentage of specific binding against the log concentration of AVN-101 and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

Caco-2 Permeability Assay (General Protocol)

This assay assesses the potential for intestinal absorption of a drug candidate.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with supplements)

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

This compound

-

Analytical equipment (e.g., LC-MS/MS)

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

-

Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

Wash the cell monolayers with transport buffer.

-

To measure apical-to-basolateral (A-B) permeability, add AVN-101 to the apical compartment and fresh buffer to the basolateral compartment.

-

To measure basolateral-to-apical (B-A) permeability, add AVN-101 to the basolateral compartment and fresh buffer to the apical compartment.

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, collect samples from both the donor and receiver compartments.

-

Analyze the concentration of AVN-101 in the samples using a validated analytical method (e.g., LC-MS/MS).

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active efflux.

Elevated Plus-Maze (EPM) Test for Anxiety (General Protocol)

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Apparatus:

-

A plus-shaped maze elevated above the floor, with two open arms and two closed arms.

Procedure:

-

Habituate the mice to the testing room for at least 30 minutes before the experiment.

-

Administer AVN-101 or vehicle at the desired dose and route (e.g., intraperitoneally) at a predetermined time before testing.

-

Place a mouse individually in the center of the maze, facing one of the closed arms.

-

Allow the mouse to explore the maze freely for a fixed period (e.g., 5 minutes).

-

Record the session using a video camera and tracking software.

-

After each trial, clean the maze to remove any olfactory cues.

-

Analyze the video recordings to quantify parameters such as the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Forced Swim Test (FST) for Depression (General Protocol)

The FST is a common behavioral test used to screen for antidepressant-like activity.

Apparatus:

-

A transparent cylindrical container filled with water.

Procedure:

-

Administer AVN-101 or vehicle according to the study design (e.g., once daily for several days).

-

Place the mouse in a cylinder filled with water (e.g., 23-25°C) from which it cannot escape.

-

The test duration is typically 6 minutes.

-

Record the entire session on video.

-

The key behavior measured is immobility, which is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

Typically, the last 4 minutes of the 6-minute session are scored for immobility time. A decrease in immobility time suggests an antidepressant-like effect.

Conclusion

This compound is a promising multi-target drug candidate for the treatment of CNS disorders. Its potent antagonism at multiple serotonin, adrenergic, and histamine receptors provides a strong rationale for its efficacy in complex neurological and psychiatric conditions. Preclinical data have consistently demonstrated its anxiolytic, antidepressant, and cognitive-enhancing properties in relevant animal models. Furthermore, Phase I clinical data have established a favorable safety and pharmacokinetic profile in humans. The comprehensive data presented in this technical guide underscore the potential of AVN-101 and support its further development for indications such as Alzheimer's disease, generalized anxiety disorder, and depression. Continued research and clinical evaluation are warranted to fully elucidate the therapeutic utility of this novel compound.

Methodological & Application

AVN-101 Hydrochloride: In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-101 hydrochloride is a novel, multi-target drug candidate with high affinity for serotonin, histamine, and adrenergic receptors, showing promise for the treatment of central nervous system (CNS) disorders, including Alzheimer's disease, anxiety, and depression.[1][2] Its primary mechanism of action is as a potent antagonist of the 5-HT7 receptor, with additional significant affinity for 5-HT6, 5-HT2A, 5-HT2C, histamine H1, and adrenergic α2A, α2B, and α2C receptors.[1][2][3] Preclinical in vivo studies have demonstrated its potential therapeutic efficacy, favorable pharmacokinetic profile, and low toxicity in various animal models.[1][3] This document provides detailed application notes and protocols for key in vivo experiments involving this compound, designed to guide researchers in the consistent and effective evaluation of this compound.

Mechanism of Action and Signaling Pathway

AVN-101's primary target, the 5-HT7 receptor, is a G-protein coupled receptor (GPCR) that can signal through two main pathways: Gs and G12. The Gs pathway activation leads to the stimulation of adenylyl cyclase (AC), increasing intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently activating Protein Kinase A (PKA). This cascade influences downstream effectors like extracellular signal-regulated kinases (ERK) and Protein Kinase B (Akt), which are crucial for neuronal function and neuroprotection. The G12 pathway activation, on the other hand, influences the RhoA signaling cascade, impacting cytoskeletal architecture and cell motility.

Below is a diagram illustrating the primary signaling pathway of the 5-HT7 receptor, the main target of AVN-101.

Efficacy Studies: Behavioral Models

Passive Avoidance Test for Memory Assessment

This test evaluates the effect of AVN-101 on learning and memory. The protocol is based on the innate preference of mice for a dark environment and their ability to learn to avoid an aversive stimulus.

Experimental Workflow:

Protocol:

-

Animals: Male BALB/c mice are commonly used.

-

Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

-

Training (Day 1):

-

Place a mouse in the light compartment.

-

After a brief habituation period (e.g., 60 seconds), open the guillotine door.

-

Once the mouse completely enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

-

Return the mouse to its home cage.

-

-

Testing (Day 2, 24 hours later):

-

Administer this compound (e.g., 0.05 mg/kg, intraperitoneally) or vehicle 30 minutes before the retention test.

-

Place the mouse in the light compartment.

-

Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory retention.

-

Quantitative Data Summary:

| Compound | Dose (mg/kg, i.p.) | Animal Model | Effect on Scopolamine-Induced Amnesia |

| AVN-101 | 0.05 | Mice | Prevention of amnesia |

Forced Swim Test for Antidepressant-like Activity

This test is a widely used model to screen for antidepressant-like activity. The test is based on the observation that animals will cease escape-oriented behavior and become immobile when placed in an inescapable stressful situation.

Protocol:

-

Animals: Male BALB/c mice are suitable for this test.

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure:

-

Administer this compound (e.g., 0.05 mg/kg, i.p.) or vehicle 30 minutes before the test.

-

Gently place the mouse into the water cylinder.

-

Record the total duration of immobility during the last 4 minutes of a 6-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep its head above water.

-

A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

-

Quantitative Data Summary:

| Compound | Dose (mg/kg, i.p.) | Administration | Animal Model | Effect |

| AVN-101 | 0.05 | Once daily for 4 days | Mice | Reduced immobility time |

Elevated Plus Maze for Anxiolytic-like Activity

This test is used to assess anxiety-like behavior in rodents. It is based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Protocol:

-

Animals: Male BALB/c mice can be used.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Administer this compound (e.g., 0.2, 1, and 5 mg/kg, i.p.) or vehicle 30 minutes prior to the test.

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for a 5-minute session.

-

Record the time spent in and the number of entries into the open and closed arms.

-

An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Quantitative Data Summary:

| Compound | Dose (mg/kg, i.p.) | Animal Model | Effect |

| AVN-101 | 0.2, 1, and 5 | Mice | Increased time spent in open arms |

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of AVN-101. These studies have been conducted in several species to predict its behavior in humans.

Experimental Workflow:

Protocol:

-

Animals: Wistar rats, Beagle dogs, and Cynomolgus monkeys are typically used. Animals are fasted overnight before dosing.

-

Dosing:

-

Intravenous (IV): A single bolus injection of this compound is administered, typically through a cannulated vein.

-

Oral (PO): A single dose is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours).

-

Plasma Analysis: Plasma is separated by centrifugation, and the concentration of AVN-101 is quantified using a validated LC/MS-MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters.

Quantitative Data Summary: Pharmacokinetic Parameters of AVN-101

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (min*ng/mL) | Bioavailability (%) |

| Rats | IV | 5 | 1653 | 5 | 43269 | - |

| PO | 5 | 126 | 30 | 12023 | 28 | |

| Dogs | IV | 2 | - | - | 29869 | - |

| PO | 10 | 143 | 60 | 6865 | 11.5 | |

| Monkeys | IV | 2 | - | - | - | - |

| PO | 10 | - | - | - | 17 |

Note: Data is compiled from available preclinical studies.[4] Cmax, Tmax, and AUC for IV routes in dogs and monkeys, and for the PO route in monkeys were not explicitly detailed in the provided search results.

Toxicology Studies

Acute and sub-chronic toxicity studies are performed to evaluate the safety profile of AVN-101.

Protocol:

-

Animals: Typically conducted in at least one rodent (e.g., mice or rats) and one non-rodent species (e.g., dogs).

-

Dose Administration: Increasing doses of this compound are administered to different groups of animals.

-

Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and any behavioral abnormalities.

-

Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy and histopathological examination of major organs are performed.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD) are determined.

Summary of Findings:

Preclinical studies have indicated that AVN-101 has low toxicity .[1] A Phase I clinical study showed that AVN-101 is well-tolerated when taken orally at doses up to 20 mg daily, with no significant effects on plasma and urine biochemistry or QT ECG interval.[1][3] Specific LD50 values from preclinical animal studies were not detailed in the provided search results.

Conclusion

The in vivo experimental protocols and data presented provide a comprehensive overview for researchers working with this compound. The compound has demonstrated promising efficacy in animal models of memory impairment, depression, and anxiety, supported by a favorable pharmacokinetic and safety profile. The detailed methodologies and structured data tables in these application notes are intended to facilitate the design and execution of further preclinical and clinical investigations into the therapeutic potential of AVN-101.

References

Application Notes and Protocols: AVN-101 Hydrochloride for Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-101 hydrochloride is a multi-target drug candidate with high affinity for various serotonin, adrenergic, and histamine receptors, making it a compound of significant interest for neurological and psychiatric research. As a potent 5-HT7 receptor antagonist, it holds promise for investigating its role in various central nervous system disorders.[1][2][3][4][5] Proper preparation of this compound for injection is critical to ensure its efficacy, safety, and the reproducibility of experimental results. These application notes provide detailed protocols for the preparation of this compound for injection, along with summaries of its chemical properties, receptor binding affinities, and protocols for relevant in vivo experiments.

Chemical and Physical Properties

This compound is the salt form of AVN-101, with the following chemical and physical properties:

| Property | Value | Source |

| Chemical Name | 2,8-dimethyl-5-penethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-B]indole hydrochloride | [2] |

| Molecular Formula | C21H25ClN2 | [6] |

| Molecular Weight | 340.9 g/mol | [6] |

| Appearance | White powder | [7] |

| Solubility | DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 1 mg/ml | [8] |

| Storage | Store at -20°C for long-term stability (≥ 4 years). |

Receptor Binding Affinity

This compound exhibits a multi-target receptor binding profile, with high affinity for the following receptors:

| Receptor Subtype | Ki (nM) |

| Serotonin Receptors | |

| 5-HT7 | 0.153 |

| 5-HT2C | 1.17 |

| 5-HT2A | 1.56 |

| 5-HT6 | 2.04 |

| 5-HT2B | 10.6 |

| 5-HT5A | 20.8 |

| 5-HT1A | >30 |

| Adrenergic Receptors | |

| α2A | 0.41 |

| α2B | 1.77 |

| α2C | 3.55 |

| Histamine Receptors | |

| H1 | 0.58 |

| H2 | 89 |

Data compiled from multiple sources.[1][2][4][5]

Preparation of this compound for Injection

This protocol describes the preparation of a sterile solution of this compound suitable for in vivo administration (e.g., intraperitoneal or intravenous injection in animal models). This is a general guideline and should be adapted based on the specific experimental requirements and institutional guidelines for sterile compounding.

Materials:

-

This compound powder

-

Sterile Water for Injection (WFI)

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Saline (0.9% sodium chloride), sterile, injectable grade

-

Sterile vials

-

Sterile syringes and needles

-

0.22 µm sterile syringe filter

-

Laminar flow hood or biological safety cabinet

Protocol:

-

Aseptic Technique: Perform all steps under a laminar flow hood or in a biological safety cabinet to maintain sterility. Use sterile equipment and consumables throughout the procedure.

-

Vehicle Preparation (if required): Due to the limited aqueous solubility of AVN-101, a co-solvent system is often necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a sterile aqueous vehicle such as saline.

-

Example Vehicle: A 10% DMSO in saline solution can be prepared by aseptically adding 1 part sterile DMSO to 9 parts sterile saline.

-

-

Dissolving this compound:

-

Calculate the required amount of this compound based on the desired final concentration and volume.

-

In a sterile vial, add the calculated amount of this compound powder.

-

Add a small volume of sterile DMSO to the vial to dissolve the powder completely. Vortex briefly if necessary to ensure complete dissolution.

-

-

Dilution to Final Concentration:

-

Slowly add the sterile saline (or the prepared vehicle from step 2) to the dissolved this compound solution while gently swirling the vial. Add the aqueous solution dropwise to prevent precipitation of the compound.

-

Bring the solution to the final desired volume with sterile saline.

-

-

Sterile Filtration:

-

Draw the final solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter the solution into a final sterile vial. This step removes any potential microbial contamination.

-

-

Storage and Handling:

-

Store the prepared injection solution at 2-8°C for short-term use (up to 24 hours). For longer-term storage, aliquots can be stored at -20°C.[5] Avoid repeated freeze-thaw cycles.

-

Before administration, visually inspect the solution for any precipitation or discoloration. If observed, the solution should not be used.

-

Experimental Protocols

The following are examples of in vivo experimental protocols where this compound has been utilized.

Forced Swim Test (Mouse Model of Antidepressant Activity)

Objective: To assess the antidepressant-like effects of this compound.

Materials:

-

Male BALB/c mice

-

This compound injection, prepared as described above

-

Vehicle control injection

-

Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

-

Video recording equipment and analysis software

Protocol:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (e.g., 0.05 mg/kg, i.p.) or vehicle control to the mice.[4][5] Dosing can be done once daily for a period of 4 days.[5]

-

Forced Swim Test: 30-60 minutes after the final injection, place each mouse individually into the glass beaker filled with water.

-

Recording: Record the behavior of each mouse for a period of 6 minutes.

-

Analysis: Analyze the last 4 minutes of the recording for the total duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Post-test Care: After the test, remove the mice from the water, dry them with a towel, and return them to their home cages.

Elevated Plus Maze (Mouse Model of Anxiolytic Activity)

Objective: To evaluate the anxiolytic-like effects of this compound.

Materials:

-

Male BALB/c mice

-

This compound injection, prepared as described above

-

Vehicle control injection

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

-

Video tracking software

Protocol:

-

Acclimation: Acclimate mice to the testing room with dim lighting for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (e.g., 0.2, 1, and 5 mg/kg, i.p.) or vehicle control to the mice.[4][5]

-

Elevated Plus Maze Test: 30-60 minutes after injection, place each mouse in the center of the elevated plus maze, facing an open arm.

-

Recording: Allow the mouse to explore the maze for 5 minutes, and record its movements using a video tracking system.

-

Analysis: Analyze the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic-like effect.

-

Post-test Care: Return the mice to their home cages after the test.

Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with multiple G protein-coupled receptors (GPCRs). The primary signaling pathways for its main targets are illustrated below.

Caption: 5-HT7 Receptor Gs Signaling Pathway.

References

- 1. Excipients for Injections & Sterile Formulation - CD Formulation [formulationbio.com]

- 2. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 4. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sterile Injectables: Key Considerations for Pharma Industry [adragos-pharma.com]

- 7. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for AVN-101 Hydrochloride in the Elevated Plus Maze

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AVN-101 hydrochloride, a multi-target drug candidate, in the elevated plus maze (EPM) assay, a widely used preclinical model for assessing anxiety-like behavior in rodents.

This compound is a potent antagonist with high affinity for multiple serotonin (5-HT) receptors, including 5-HT7, 5-HT2A, 5-HT2C, and 5-HT6.[1][2][3] It also exhibits significant affinity for histamine H1 and adrenergic α2A, α2B, and α2C receptors.[1][2][3] This multi-target profile suggests its potential therapeutic application in various central nervous system (CNS) disorders, including anxiety disorders, depression, and Alzheimer's disease.[1][2][3][4] Preclinical studies have demonstrated the anxiolytic-like effects of AVN-101 in behavioral models such as the elevated plus maze.[1][3]

Data Presentation

The following table summarizes the quantitative data from a preclinical study evaluating the anxiolytic effects of AVN-101 in the elevated plus maze test.

| Treatment Group | Ratio of Time Spent in Open Arm vs. Closed Arm | Ratio of Number of Visits to Open Arm vs. Closed Arm | Number of Defecations | Total Number of Visits |

| Placebo (Control) | ~0.18 | ~0.45 | ~3.5 | ~22 |

| AVN-101 (0.2 mg/kg) | ~0.42 | ~0.75 | ~1.5 | ~25 |

| Lorazepam (0.05 mg/kg) | ~0.55 | ~0.85 | ~1.0 | ~28 |

Data are estimated from graphical representations in the source literature and presented for comparative purposes.[3]

Experimental Protocols

This section provides a detailed methodology for conducting an elevated plus maze test to evaluate the anxiolytic effects of this compound.

Materials and Equipment

-

This compound

-

Vehicle (e.g., saline solution)

-

Positive control (e.g., Lorazepam)

-

Experimental animals (e.g., BALB/c mice)[5]

-

Elevated plus maze apparatus (two open arms, two closed arms, and a central platform)[6]

-

Video recording and analysis system (e.g., Any-maze software)[1]

-

Standard laboratory equipment for injections (syringes, needles)

-

Animal scale

-

Cleaning solution (e.g., 70% ethanol)

Experimental Procedure

-

Animal Acclimation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the experiment begins to reduce stress from handling and new environments.[7]

-

Drug Preparation:

-

Prepare a saline solution of this compound at the desired concentration (e.g., for a 0.2 mg/kg dose).

-

Prepare a saline solution of the positive control, Lorazepam (e.g., 0.05 mg/kg).

-

Prepare the vehicle (saline) for the control group.

-

-

Drug Administration:

-

Administer this compound (e.g., 0.2 mg/kg) via intraperitoneal (i.p.) injection 5 minutes prior to placing the animal on the maze.[3]

-